![molecular formula C20H19NO6 B7699120 (2-hydroxy-6-methoxyquinolin-3-yl)methyl 3,5-dimethoxybenzoate](/img/structure/B7699120.png)
(2-hydroxy-6-methoxyquinolin-3-yl)methyl 3,5-dimethoxybenzoate
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Overview
Description
(2-hydroxy-6-methoxyquinolin-3-yl)methyl 3,5-dimethoxybenzoate is a chemical compound that has been studied for its potential scientific applications. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mechanism of Action
Target of Action
The primary targets of the compound “(2-hydroxy-6-methoxyquinolin-3-yl)methyl 3,5-dimethoxybenzoate” are currently unknown. The compound is structurally similar to quinoline derivatives, which have been found to interact with a variety of biological targets . .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and disruption of cellular processes . The specific mode of action of this compound would depend on its primary targets.
Biochemical Pathways
Given the structural similarity to quinoline derivatives, it is possible that this compound could affect similar pathways, such as those involved in cellular signaling, metabolism, or gene expression
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Depending on its targets and mode of action, this compound could potentially induce a variety of effects, such as changes in cellular function, modulation of signaling pathways, or alterations in gene expression .
Advantages and Limitations for Lab Experiments
One of the main advantages of (2-hydroxy-6-methoxyquinolin-3-yl)methyl 3,5-dimethoxybenzoate is its selectivity towards certain metal ions. This property makes it a valuable tool for detecting metal ions in biological samples. However, the compound has limitations in terms of its solubility and stability, which can affect its performance in certain applications.
Future Directions
There are several future directions for the study of (2-hydroxy-6-methoxyquinolin-3-yl)methyl 3,5-dimethoxybenzoate. One area of research is the development of new synthetic methods for the compound that can improve its yield and purity. Another area of research is the optimization of its fluorescence properties for better sensitivity and selectivity towards metal ions. Additionally, the compound can be explored for other potential applications in biological and chemical research.
Synthesis Methods
The synthesis method for (2-hydroxy-6-methoxyquinolin-3-yl)methyl 3,5-dimethoxybenzoate involves the reaction of 2-hydroxy-6-methoxyquinoline with 3,5-dimethoxybenzoyl chloride in the presence of a base. The reaction results in the formation of the desired product with a yield of around 50%. Other methods for synthesizing this compound have also been reported in the literature.
Scientific Research Applications
(2-hydroxy-6-methoxyquinolin-3-yl)methyl 3,5-dimethoxybenzoate has been studied for its potential applications in scientific research. One of the main areas of research has been its use as a fluorescent probe for detecting metal ions. This compound has been shown to selectively bind to certain metal ions, such as zinc and copper, and emit fluorescence upon binding. This property has been utilized for the development of sensors for detecting metal ions in biological samples.
properties
IUPAC Name |
(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl 3,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-24-15-4-5-18-12(7-15)6-14(19(22)21-18)11-27-20(23)13-8-16(25-2)10-17(9-13)26-3/h4-10H,11H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWYYZUPVIXNOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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